2-Bromo-4-chloro-1H-benzo[d]imidazole
Description
Overview of Benzimidazole Derivatives
Benzimidazole derivatives constitute a significant class of bicyclic heterocyclic compounds characterized by the fusion of a benzene ring to an imidazole ring at the 4- and 5-positions. These compounds have emerged as one of the most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved pharmaceutical agents. The structural framework of benzimidazoles provides a versatile scaffold for chemical modification, with substitutions possible at multiple positions including the 1-, 2-, 5-, and 6-positions.
The electron-rich nitrogen heterocycles within benzimidazole structures readily participate in proton acceptance and donation, facilitating the formation of diverse weak interactions that enable binding to a broad spectrum of therapeutic targets. This characteristic has contributed to the extensive pharmacological profile exhibited by benzimidazole derivatives, encompassing antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities.
Recent comprehensive investigations have documented the biological activities of numerous benzimidazole derivatives. Research conducted by Mariappan and colleagues demonstrated that compounds containing 2-substituted benzimidazole derivatives exhibited significant analgesic and anti-inflammatory effects at dose levels of 100 mg/kg per os. Similarly, Li and colleagues assessed 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives and identified compounds with potent inhibitory activity on nitric oxide and tumor necrosis factor-alpha production.
Historical Context and Discovery
The historical development of benzimidazole chemistry traces back to the 1870s, with the initial synthesis of 2,6-dimethylbenzimidazole by Hoebrecker. This foundational work was subsequently expanded by Ladenberg and Wundt during the same decade. A critical milestone occurred in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological applications.
The systematic exploration of benzimidazole derivatives accelerated significantly during the mid-20th century. In 1944, Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole compounds. This research documented antibacterial activity against Escherichia coli and Streptococcus lactis, establishing the foundation for subsequent pharmaceutical development.
The pharmaceutical industry's interest in benzimidazole derivatives intensified during the 1950s and 1960s. In 1950, CIBA pharmaceutical company (now Novartis) discovered benzimidazole derivative opioid agonist etonitazene. The following decade witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors in 1960. Burton and colleagues made another significant contribution in 1965 by reporting that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria, while also exhibiting inhibitory effects on photosynthesis and herbicidal activity.
The therapeutic applications of benzimidazole derivatives expanded further with the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971. This was followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975, assigned to SmithKline Corporation. The antihistamine astemizole was subsequently discovered by Janssen pharmaceutical in 1977.
Significance of Halogenated Benzimidazoles in Chemical Research
Halogenated benzimidazole derivatives have emerged as compounds of exceptional interest in contemporary chemical research due to their enhanced biological activities and unique physicochemical properties. The incorporation of halogen atoms, particularly bromine and chlorine, into benzimidazole scaffolds significantly influences molecular interactions and biological efficacy.
Research investigating halogenated benzimidazole carboxamides has revealed remarkable structure-activity relationships. Studies demonstrate that the type of halogen atom plays a critical role in determining ultrapotency within this class of compounds. Specifically, bromo, fluoro, and iodo derivatives have shown particularly promising biological activities, with the bromo compound exhibiting only 2-fold less potency than previous lead compounds.
The theoretical investigations conducted on benzimidazole derivatives containing different halogen atoms have provided insights into excited state intramolecular proton transfer mechanisms. These studies utilize density-functional theory combined with the polarizable continuum model to examine conformational equilibrium and fluorescence properties. The research has quantitatively determined large Stokes shifts in nonpolar solvents of approximately 100 nanometers, with theoretical results demonstrating agreement with experimental solvatochromism studies.
Molecular homology models of integrin alpha-4 beta-1 have predicted that docked halobenzimidazole carboxamides position the halogen atom in suitable orientations for halogen-hydrogen bonding. This finding has significant implications for understanding the molecular basis of biological activity in halogenated benzimidazole derivatives.
The synthesis methodologies for halogenated benzimidazoles have also advanced considerably. Copper-promoted one-pot approaches have been developed for the production of various 2-arylaminobenzimidazoles, addressing traditional challenges including the use of expensive catalytic systems and the low reactivity of bromo precursors. These methodologies demonstrate excellent substrate tolerance and provide good to high yields of desired products.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough examination of this compound, focusing specifically on its chemical properties, structural characteristics, and significance within the broader context of halogenated benzimidazole research. The primary objectives encompass several key areas of investigation.
The first objective involves a detailed characterization of the molecular structure and physicochemical properties of this compound. This includes examination of its molecular formula C₇H₄BrClN₂, molecular weight of 231.48 g/mol, and structural features that distinguish it from other benzimidazole derivatives. The compound's International Union of Pure and Applied Chemistry name, 2-bromo-4-chloro-1H-benzimidazole, reflects the specific positioning of halogen substituents that confer unique chemical and biological properties.
The second objective focuses on analyzing the synthetic approaches and methodologies employed for the preparation of this compound and related halogenated benzimidazole derivatives. This includes examination of both traditional synthetic routes and novel methodologies that have emerged from recent research developments. Particular attention will be given to understanding the challenges and advantages associated with introducing multiple halogen substituents into the benzimidazole framework.
The third objective involves a comprehensive analysis of the chemical reactivity patterns exhibited by this compound. This includes examination of nucleophilic substitution reactions, electrophilic aromatic substitution processes, and other transformations that are facilitated by the presence of bromine and chlorine substituents. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical environments and synthetic applications.
Table 1: Key Physical and Chemical Properties of this compound
The fourth objective encompasses an evaluation of the biological significance and potential applications of this compound within the context of contemporary pharmaceutical research. This involves analyzing how the specific halogenation pattern influences biological activity and comparing these effects with those observed in other halogenated benzimidazole derivatives.
Finally, this review aims to identify current research gaps and future directions for investigation of this compound and related compounds. This includes highlighting areas where additional research is needed to fully understand the compound's properties and potential applications, as well as identifying opportunities for further development of halogenated benzimidazole derivatives in various fields of chemical and pharmaceutical research.
The scope of this review is deliberately focused on providing a comprehensive scientific foundation for understanding this compound while avoiding clinical or safety considerations. The emphasis remains on the fundamental chemical and structural aspects that define this compound's identity and significance within the broader field of benzimidazole chemistry.
Properties
IUPAC Name |
2-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHEODVCAKCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation Approach
One straightforward approach involves starting from benzimidazole or substituted benzimidazole precursors and performing selective halogenation:
- Step 1: Synthesis of 1H-benzo[d]imidazole core, often via condensation of o-phenylenediamine with formic acid or aldehydes.
- Step 2: Selective bromination at the 2-position using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
- Step 3: Chlorination at the 4-position using chlorine sources or electrophilic chlorinating agents.
This method requires careful control of reaction conditions to avoid polyhalogenation or substitution at undesired sites.
Multi-Step Synthesis with Protecting Groups
A more controlled method involves:
- Protection of the nitrogen atom on the imidazole ring to direct halogenation regioselectively.
- Bromination using NBS in solvents such as DMF/chloroform mixtures at room temperature for extended periods (10-24 hours).
- Deprotection to yield the target this compound.
This approach is adapted from related imidazole halogenation protocols, which show improved yield and selectivity by increasing steric hindrance near the nitrogen.
Example Synthetic Route (Adapted from Related Imidazole Halogenation)
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of imidazole nitrogen | Sodium hydride, THF, 2-(trimethylsilyl)ethoxymethyl chloride, -5°C to RT, 1-3 h | Protected imidazole intermediate |
| 2 | Bromination at 2-position | N-bromosuccinimide (NBS), DMF/CHCl3, RT, 10-24 h | 4-bromo-2-nitro protected intermediate |
| 3 | Deprotection | Trifluoroacetic acid, dichloromethane, RT, 1-3 h | 4-bromo-2-nitro-1H-imidazole (analogous to benzimidazole target) |
This method, while described for 4-bromo-2-nitro-1H-imidazole, provides a conceptual framework for preparing this compound by adjusting substituents and halogenation steps.
Preparation of Stock Solutions and Formulations
For practical applications, this compound is often prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo studies. The preparation involves:
- Dissolving precise amounts of the compound in DMSO to create a master stock solution.
- Sequential addition of co-solvents with mixing and clarification steps to ensure a clear solution.
- Use of physical aids such as vortexing, ultrasound, or gentle heating to assist dissolution.
A representative table for stock solution preparation is as follows:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.3201 | 21.6004 | 43.2008 |
| 5 mM Solution Volume (mL) | 0.864 | 4.3201 | 8.6402 |
| 10 mM Solution Volume (mL) | 0.432 | 2.16 | 4.3201 |
Research Findings and Analysis
- Selectivity: The position of halogen substituents on the benzimidazole ring significantly affects biological activity and chemical reactivity. For example, substitution at the 4-position with chlorine and at the 2-position with bromine is critical for tuning electronic properties.
- Yield Optimization: Using protecting groups and controlled halogenation steps improves yields and purity by minimizing side reactions and over-halogenation.
- Solubility and Formulation: The compound's solubility profile necessitates careful formulation for biological assays, often requiring mixed solvent systems to maintain clarity and stability.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Halogenation | Condensation → Bromination → Chlorination | NBS, Chlorinating agents | Simpler, fewer steps | Risk of over-halogenation, low selectivity |
| Protected Halogenation | Protection → Bromination → Deprotection | Sodium hydride, TMS-ethyl chloride, NBS, TFA | Higher selectivity and yield | More steps, requires protection/deprotection |
| Stock Solution Preparation | Dissolution in DMSO → Sequential solvent addition | DMSO, PEG300, Tween 80, Corn oil | Clear solutions for assays | Requires careful solvent handling |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 is highly reactive toward nucleophilic substitution (SNAr), enabling diverse derivatization.
Key findings:
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Potassium carbonate in DMF accelerates substitution by deprotonating the benzimidazole nitrogen, enhancing nucleophilicity .
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Steric hindrance from the chloro group at position 4 reduces yields compared to non-chlorinated analogs .
Electrophilic Aromatic Substitution
The electron-deficient benzimidazole ring undergoes regioselective electrophilic substitution at position 5 or 6.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 2-Bromo-4-chloro-5-nitro-1H-benzimidazole | 41% | |
| Sulfonation (SO₃) | ClSO₃H, 50°C, 4h | 2-Bromo-4-chloro-6-sulfo-1H-benzimidazole | 35% |
Mechanistic insights:
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Nitration occurs preferentially at position 5 due to para-directing effects of the chloro group .
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Sulfonation requires harsh conditions due to the deactivating bromine and chlorine substituents .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to construct biaryl systems.
Optimization notes:
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Electron-rich aryl boronic acids achieve higher yields in Suzuki couplings .
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Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent catalyst poisoning .
Reductive Dehalogenation
Controlled reduction removes bromine while retaining the chloro group.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 3h | 4-Chloro-1H-benzimidazole | 89% | |
| Zn, NH₄Cl | THF/H₂O, 60°C, 2h | 4-Chloro-1H-benzimidazole | 76% |
Critical parameters:
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Catalytic hydrogenation selectively reduces C-Br bonds without affecting C-Cl .
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Zinc/ammonium chloride systems are cost-effective but require rigorous temperature control .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, DMF, 120°C | Intramolecular Ullmann | Benzimidazo[2,1-b]thiazole | 63% | |
| FeCl₃, CH₃CN, 80°C | Oxidative cyclization | Benzimidazo[1,2-a]quinoline | 48% |
Synthetic utility:
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Copper-mediated Ullmann coupling forms six-membered rings with high regioselectivity .
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Iron(III) chloride promotes oxidative cyclization with electron-deficient alkenes .
Stability and Degradation
Under acidic or basic conditions, hydrolysis occurs selectively:
| Condition | Pathway | Major Product | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | C-Br hydrolysis | 4-Chloro-2-hydroxy-1H-benzimidazole | |
| 1M NaOH, RT, 24h | C-Cl hydrolysis | 2-Bromo-4-hydroxy-1H-benzimidazole |
Degradation kinetics:
This comprehensive analysis highlights the compound’s adaptability in medicinal chemistry and materials science, with halogen-directed reactivity enabling precise structural modifications.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-chloro-1H-benzo[d]imidazole has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. Research indicates that compounds containing the benzo[d]imidazole core can inhibit bacterial growth, suggesting potential use as antibacterial agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating their possible role in cancer therapy .
Synthetic Applications
This compound serves as an important building block in organic synthesis. Its halogen substituents enable it to participate in various chemical reactions.
Synthesis of Other Compounds
The compound can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions. For example, it can react with amines to form substituted benzimidazoles, which are valuable intermediates in pharmaceutical synthesis .
Catalytic Applications
In materials science, this compound has been explored as a catalyst or additive in polymerization processes and other chemical transformations due to its ability to stabilize reactive intermediates .
Materials Science
The compound has potential applications in the development of new materials, particularly in electronics and coatings.
Conductive Polymers
Research indicates that imidazole derivatives can enhance the conductivity of polymers when incorporated into their structure, making them suitable for use in electronic devices .
Coating Applications
Due to its chemical stability and reactivity, this compound may be used in formulating protective coatings that require resistance to environmental degradation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of halogenated benzimidazoles are influenced by substituent positions, electronic effects, and steric factors. Below is a comparative analysis of 2-bromo-4-chloro-1H-benzo[d]imidazole with analogous compounds:
Table 1: Structural and Reactivity Comparison of Halogenated Benzimidazoles
Key Findings from Comparative Studies
Reactivity with Ozone :
- In imidazole derivatives, ozone primarily attacks C–C double bonds in the aromatic ring . For this compound, the electron-withdrawing bromine and chlorine substituents likely reduce electron density at the ring, decreasing reactivity compared to unsubstituted benzimidazoles. This aligns with studies showing that neutral imidazole reacts faster with ozone (k = 2.3 × 10⁵ M⁻¹s⁻¹) than protonated forms (k = 1.5 × 10³ M⁻¹s⁻¹) .
- Pyrazole derivatives with electron-withdrawing groups (e.g., 4-bromo) exhibit lower ozone reactivity (k = 56 M⁻¹s⁻¹) compared to pyrrole (k = 1.2 × 10⁵ M⁻¹s⁻¹) , suggesting similar trends for brominated benzimidazoles.
Degradation Pathways :
- Ozonation of imidazoles typically forms ring-opened products (e.g., formamide, formate) or hydroxylated intermediates . For this compound, bromine and chlorine may stabilize intermediates, leading to distinct degradation products compared to methyl- or phenyl-substituted analogs.
Biological and Environmental Impact :
- Halogenated benzimidazoles are less biodegradable due to strong C–Br/Cl bonds. However, ozonation byproducts like formamide (polar and biodegradable) may mitigate environmental persistence .
Biological Activity
2-Bromo-4-chloro-1H-benzo[d]imidazole is a heterocyclic compound notable for its structural features, which include a fused imidazole and benzene ring with bromine and chlorine substituents. Its molecular formula is C7H4BrClN2, and it has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating potential as an antibacterial agent. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colorectal cancer) cells. The compound's mechanism of action often involves the inhibition of specific enzymes related to cell proliferation, making it a candidate for drug development in oncology .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.35 |
| CaCo-2 | Data Not Available |
| MRC-5 | Data Not Available |
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, modulating their activity. This binding may lead to various biological responses, including enzyme inhibition and altered cellular pathways critical for therapeutic applications . Its halogenated structure enhances reactivity and interaction with biological targets compared to non-halogenated benzimidazole derivatives.
Synthesis and Evaluation
A recent study synthesized various benzimidazole derivatives, including this compound, and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that structural modifications significantly influenced the compounds' biological activities .
Comparative Analysis
In comparative studies with other benzimidazole derivatives, this compound demonstrated superior activity against specific cancer cell lines, suggesting that the positioning of halogen substituents plays a crucial role in enhancing biological efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-4-chloro-1H-benzo[d]imidazole and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) are synthesized via cyclization of brominated/chlorinated precursors with substituted anilines in polar aprotic solvents (e.g., DMF) under reflux . Critical parameters include:
-
Solvent choice : DMF or ethanol for solubility and reactivity.
-
Purification : Column chromatography (e.g., EtOAc/hexane gradients) .
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Characterization : FTIR confirms the imidazole C=N stretch (~1610–1617 cm⁻¹), while NMR resolves substituent positions (e.g., δ 7.36 ppm for aromatic protons) .
- Table 1 : Synthesis and Characterization of Analogous Derivatives
| Compound | Yield (%) | M.p. (°C) | Rf | FTIR (C=N, cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Sb23 | 73 | 262–266 | 0.65 | 1611 | |
| Sb30 | 86 | 252–257 | 0.83 | 1617 |
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzimidazole units with deviations <0.03 Å ).
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., δ 8.35–7.44 ppm for aromatic protons in Sb23) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 222.12 for Sb23) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). Key steps:
Geometry optimization : Minimize energy using gradient-corrected functionals .
Correlation-energy analysis : Apply Colle-Salvetti-type formulas to estimate dispersion interactions .
Validation : Compare computed vs. experimental UV-Vis spectra or dipole moments.
Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) : Vary substituents (e.g., Br vs. Cl at position 4) and assess cytotoxicity (e.g., EGFR inhibition assays ).
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Purity verification : Use HPLC or TLC (Rf values) to rule out byproducts .
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Crystallographic validation : Confirm stereochemistry (e.g., dihedral angles in 1-(4-bromobenzyl) derivatives ).
- Table 2 : Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Substituents | Activity (S. aureus) | Reference |
|---|---|---|---|
| 4 | 4-chlorophenyl, 4-chlorobenzyl | High | |
| 5 | 4-bromophenyl, 4-bromobenzyl | Moderate |
Q. How is X-ray crystallography applied to determine the crystal structure of halogenated benzimidazoles?
- Methodological Answer :
- Data collection : Use a Bruker SMART X2S diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure refinement : SHELXL software refines unit cell parameters (e.g., a = 13.68 Å, β = 98.3° for brominated derivatives) .
- Challenges : Disorder in heavy atoms (e.g., Br) requires anisotropic displacement parameter modeling .
Methodological Notes
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
